2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by functionalization with methylthio and pyrazole groups. Common synthetic routes may include:
Formation of the benzo[1,2-d4,3-d’]bis(thiazole) core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylthio group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the pyrazole moiety: This can be done through condensation reactions with suitable pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry: Its complex structure and functional groups may allow it to interact with biological targets, making it a potential lead compound for drug discovery.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide depends on its application:
In Organic Electronics: The compound may function by facilitating charge transport through its conjugated system, interacting with other components in the device to enhance performance.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis(thiazole) derivatives: These compounds share the core structure and may have similar electronic properties.
Pyrazole derivatives: Compounds with pyrazole rings may exhibit similar reactivity and biological activity.
Uniqueness
1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS3/c1-7-6-16-20(2)10(7)13(21)19-14-17-8-4-5-9-12(11(8)23-14)24-15(18-9)22-3/h4-6H,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSMWNOWXRSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.